An In-Depth Technical Guide to the Mechanism of Action of SNAP 94847 Hydrochloride
An In-Depth Technical Guide to the Mechanism of Action of SNAP 94847 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] This technical guide delineates the core mechanism of action of SNAP 94847, summarizing its binding affinity, selectivity, and its impact on downstream signaling pathways. The document provides a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis, mood, and appetite.[2] Its effects are mediated through G protein-coupled receptors, primarily the MCHR1 in mammals.[3][4] Consequently, MCHR1 has emerged as a promising therapeutic target for the development of drugs to treat obesity, anxiety, and depression.[2][3] SNAP 94847 has been identified as a high-affinity antagonist for this receptor, exhibiting anxiolytic, antidepressant, and anorectic effects in preclinical studies.[1][5] This guide provides a comprehensive overview of the molecular interactions and cellular consequences of SNAP 94847's engagement with MCHR1.
Core Mechanism of Action: MCHR1 Antagonism
The primary mechanism of action of SNAP 94847 is its competitive antagonism of the MCHR1.[1] By binding to the receptor, SNAP 94847 prevents the endogenous ligand, MCH, from binding and initiating downstream signaling cascades.[6]
MCHR1 Signaling Pathways
MCHR1 is coupled to both Gi and Gq proteins.[3][7] Upon activation by MCH, the receptor can initiate two primary signaling pathways:
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Gq-mediated pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][8]
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Gi-mediated pathway: Activation of the Gi protein inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][6]
SNAP 94847, as an antagonist, blocks both of these MCH-induced signaling events.
Quantitative Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of SNAP 94847.
Table 1: Binding Affinity of SNAP 94847 for MCHR1
| Parameter | Value | Species | Reference(s) |
| Ki | 2.2 nM | Human | [9] |
| Kd | 530 pM | Human | [9] |
Table 2: Selectivity of SNAP 94847
| Receptor | Selectivity Fold (over MCHR1) | Reference(s) |
| α1A Adrenergic Receptor | > 80-fold | [9] |
| D2 Dopamine Receptor | > 500-fold | [9] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of SNAP 94847.
In Vitro Assays
This assay is employed to determine the binding affinity (Ki) of SNAP 94847 for the MCHR1.
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Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human MCHR1.[10]
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Membrane Preparation: MCHR1-expressing HEK293 cells are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate buffer.
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Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protease inhibitor cocktail.
-
Radioligand: A radiolabeled MCHR1 ligand, such as [3H]-SNAP 7941, is used.[10]
-
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membrane preparation.
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Increasing concentrations of unlabeled SNAP 94847 are added to compete with the radioligand for binding to MCHR1.
-
The mixture is incubated to allow binding to reach equilibrium.
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Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
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The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of SNAP 94847 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
This assay is used to assess the antagonist activity of SNAP 94847 by measuring its ability to block MCH-induced increases in intracellular calcium.
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Cell Line: HEK293 cells stably expressing MCHR1.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) is used to monitor changes in intracellular calcium concentration.
-
Procedure:
-
MCHR1-expressing HEK293 cells are plated in a microplate.
-
The cells are loaded with the calcium indicator dye.
-
The cells are pre-incubated with varying concentrations of SNAP 94847 or vehicle.
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The cells are then stimulated with a fixed concentration of MCH.
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The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The ability of SNAP 94847 to inhibit the MCH-induced calcium response is quantified, and an IC50 value is determined.
In Vivo Assays
A variety of animal models have been used to demonstrate the anxiolytic, antidepressant, and anorectic effects of SNAP 94847.
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Model: Rodent models of anxiety, such as the light/dark box test or the elevated plus maze.[2]
-
Procedure (Light/Dark Box):
-
The apparatus consists of a box divided into a dark, safe compartment and a light, aversive compartment.
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Animals are administered SNAP 94847 or vehicle.
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Each animal is placed in the dark compartment and allowed to explore the apparatus for a set period.
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The time spent in the light compartment is recorded. An increase in time spent in the light compartment is indicative of an anxiolytic-like effect.[2]
-
-
Model: Rodent models of depression, such as the forced swim test.[5]
-
Procedure (Forced Swim Test):
-
Animals are administered SNAP 94847 or vehicle.
-
Animals are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility (floating) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[5]
-
-
Model: Food-reinforced operant responding paradigms in rats.[5][11]
-
Procedure:
-
Rats are trained to press a lever to receive a food reward.
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Once the behavior is established, the effect of SNAP 94847 administration on the rate of lever pressing is measured.
-
A decrease in food-reinforced responding suggests an anorectic effect.[5]
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Conclusion
SNAP 94847 hydrochloride is a highly potent and selective antagonist of the MCHR1. Its mechanism of action involves the competitive blockade of MCH binding, thereby inhibiting both Gq-mediated calcium mobilization and Gi-mediated cAMP suppression. These molecular actions translate into significant anxiolytic, antidepressant, and anorectic effects in preclinical models. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on MCHR1-targeted therapeutics.
References
- 1. SNAP-94847 [medbox.iiab.me]
- 2. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
